Home > Products > Screening Compounds P48210 > 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine
4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine - 2640953-06-4

4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine

Catalog Number: EVT-6577371
CAS Number: 2640953-06-4
Molecular Formula: C20H27N5O
Molecular Weight: 353.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 3-[4-(2-Phenylethyl)piperazin-1-yl]-7H-benzo[de]anthracen-7-one []

    Compound Description: This compound is a novel benzanthrone dye synthesized via a bromine atom nucleophilic substitution reaction. Its structure was confirmed through NMR spectroscopy, mass spectrometry, and X-ray diffraction analysis. Notably, the compound exhibits interesting photophysical properties, as evidenced by UV-Vis and fluorescence spectroscopy studies in various organic solvents. []

    Relevance: While sharing the core 2-phenylethylpiperazin-1-yl motif with the target compound, this benzanthrone derivative diverges significantly. Instead of a pyridazine ring, it incorporates a larger, polycyclic benzanthrone system, shifting its properties toward dye chemistry and photophysics rather than potential pharmaceutical applications. Nonetheless, the shared structural fragment highlights the versatility of the 2-phenylethylpiperazine moiety in diverse chemical contexts. []

2. 2-[[2-Ethyl-6-[4-[2-(3-hydroxyazetidin-1-yl)-2-oxoethyl]piperazin-1-yl]-8-methylimidazo[1,2-a]pyridin-3-yl]methylamino]-4-(4-fluorophenyl)thiazole-5-carbonitrile (GLPG1690) []

    Compound Description: GLPG1690 is a clinically relevant, first-in-class autotaxin inhibitor. It effectively reduces lysophosphatidic acid (LPA) levels in vivo and exhibits efficacy in preclinical models of idiopathic pulmonary fibrosis. []

    Relevance: Although structurally distinct from 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine, GLPG1690 shares a crucial structural feature: a substituted piperazine ring. This shared moiety suggests potential exploration of similar structural modifications in the context of the target compound, potentially influencing its biological activity or pharmacokinetic properties. []

3. N-[6-(4-Butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471) []

    Compound Description: SAR216471 represents a potent and reversible P2Y12 antagonist, exhibiting remarkable in vitro and in vivo antiplatelet and antithrombotic activities. This compound holds potential as a promising alternative to clopidogrel for its intended therapeutic applications. []

4. 8-{4-[(6-Phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one hydrochloride []

    Compound Description: This compound is a hydrochloride salt of a dihydroquinolinone derivative. Its crystal structure, compared to a fluorinated analog, reveals insights into the influence of fluorine substitution on molecular conformation and crystal packing. []

    Relevance: This compound, featuring a (phenylpyridin-3-yl)methyl)piperazin-1-yl substituent, emphasizes the prevalence of aryl-substituted piperazine moieties in medicinal chemistry. While the core scaffold differs from 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine, the shared structural motif suggests a potential avenue for exploring bioisosteric replacements or modifications to the pyridazine ring in the target compound. []

5. 5-(Adamantan-1-yl)-3-[(4-{[2-(trifluoromethyl)phenyl]-methyl}piperazin-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione []

    Compound Description: This compound, with its adamantan-1-yl and trifluoromethylphenyl substituents, belongs to a class of compounds known for their diverse biological activities. The crystal structure provides detailed information about its molecular geometry and potential intermolecular interactions. []

    Relevance: The compound, while structurally distinct from 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine, highlights the recurring theme of aryl-substituted piperazine motifs in drug design. The presence of a bulky adamantyl group in this compound might provide insights into the steric tolerance around the piperazine moiety in the target compound and its potential impact on biological activity. []

6. N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives []

    Compound Description: This series of compounds was synthesized as potential therapeutic agents for metabolic syndrome, targeting insulin resistance as a major component of this disorder. []

7. 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethyl-piperazin-1-yl)-phenylamino]-pyrimidin-4-yl}-1-methyl-urea (NVP-BGJ398) []

    Compound Description: NVP-BGJ398 acts as a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 (FGFR1/2/3). It displays promising in vivo antitumor activity, particularly in bladder cancer models overexpressing FGFR3. []

    Relevance: Although structurally distinct from 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine, NVP-BGJ398 shares a common structural motif: a substituted piperazine ring connected to an aromatic system. NVP-BGJ398 features an ethylpiperazine moiety linked to a pyrimidine ring through a phenylamino bridge. This comparison underscores the significance of the piperazine moiety and its substitution pattern in modulating biological activity across different chemical scaffolds, offering potential insights for modifications of the target compound. []

8. 4-(6-[18F]Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine ([18F]FIPM) []

    Compound Description: [18F]FIPM was designed as a potential PET tracer targeting leucine-rich repeat kinase 2 (LRRK2) for in vivo visualization. Despite its high in vitro binding affinity, [18F]FIPM demonstrated low in vivo specific binding, limiting its potential as a PET tracer. []

    Relevance: Structurally distinct from 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine, [18F]FIPM shares a notable structural feature: the presence of a morpholine ring. This common element suggests potential exploration of fluorine-18 radiolabeling strategies for the target compound, enabling in vivo tracking and investigation of its distribution and pharmacokinetics. []

Overview

4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that belongs to the category of heterocyclic amines. Its structure consists of a pyridazine core fused with a piperazine ring and a morpholine moiety, making it of significant interest in medicinal chemistry. The compound is recognized for its potential therapeutic applications, particularly in pharmacology, where it may exhibit biological activity relevant to various diseases.

Source

The compound can be sourced from specialized chemical suppliers and research institutions. It is often obtained through multi-step synthetic routes that involve the construction of its complex molecular architecture.

Classification

4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine is classified as an organic heterocyclic compound due to the presence of nitrogen atoms within its ring structures. This classification highlights its relevance in medicinal chemistry and pharmacological research.

Synthesis Analysis

Methods

The synthesis of 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves several chemical reactions:

  1. Formation of the Pyridazine Core: This is often achieved through cyclization reactions involving suitable precursors.
  2. Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions, where a piperazine derivative reacts with a halogenated pyridazine.
  3. Functionalization with the Phenylethyl Group: This step involves attaching the phenylethyl group to the piperazine nitrogen, often facilitated by coupling reactions.
  4. Morpholine Integration: Finally, the morpholine ring is incorporated into the structure through additional reaction steps that may require specific conditions such as temperature and solvent choice.

Technical Details

The synthesis may utilize various reagents and catalysts to enhance yield and selectivity, with purification steps such as recrystallization or chromatography employed to isolate the final product.

Molecular Structure Analysis

Structure

The molecular structure of 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine can be represented by its IUPAC name and structural formula. The compound features:

  • A pyridazine ring as the central scaffold.
  • A piperazine substituent at one position.
  • A morpholine group linked to another position on the pyridazine.

Data

The molecular formula for this compound is C_{19}H_{24}N_4O, with a molecular weight of approximately 320.43 g/mol. The structural representation can be visualized using software tools that model chemical structures based on their SMILES notation.

Chemical Reactions Analysis

Reactions

4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine can undergo various chemical reactions, including:

  1. Nucleophilic Substitution: The compound can react with electrophiles, leading to further functionalization.
  2. Oxidation: Possible formation of N-oxides or other oxidized derivatives.
  3. Reduction: Reduction reactions may yield amines or other reduced forms.

Technical Details

The specific conditions for these reactions depend on factors such as temperature, solvent, and concentration. Reaction optimization is crucial for achieving desired yields and purity levels.

Mechanism of Action

Process

The mechanism of action for 4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with biological targets such as receptors or enzymes.

  1. Binding Interactions: The compound may bind to specific receptors in the body, modulating their activity.
  2. Influence on Signaling Pathways: By interacting with these targets, it can influence various physiological processes, potentially leading to therapeutic effects.

Data

Research into its mechanism of action continues to evolve, focusing on understanding how structural features contribute to biological activity.

Physical and Chemical Properties Analysis

Physical Properties

4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine typically appears as a crystalline solid.

Chemical Properties

The compound exhibits moderate solubility in organic solvents but may be less soluble in water. Key physical and chemical properties include:

PropertyValue
Molecular Weight320.43 g/mol
Melting PointNot specified
SolubilityModerate in organic solvents
StabilitySensitive to extreme pH or temperature changes

Understanding these properties is essential for predicting behavior in different environments and applications.

Applications

Scientific Uses

4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine has several potential applications:

  1. Medicinal Chemistry: Investigated for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
  2. Biological Research: Used as a tool compound in studies aimed at understanding receptor interactions and signaling pathways.
  3. Drug Development: Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.

Properties

CAS Number

2640953-06-4

Product Name

4-{6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl}morpholine

IUPAC Name

4-[6-[4-(2-phenylethyl)piperazin-1-yl]pyridazin-3-yl]morpholine

Molecular Formula

C20H27N5O

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C20H27N5O/c1-2-4-18(5-3-1)8-9-23-10-12-24(13-11-23)19-6-7-20(22-21-19)25-14-16-26-17-15-25/h1-7H,8-17H2

InChI Key

ITVFHELMDPBEQT-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C3=NN=C(C=C3)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.